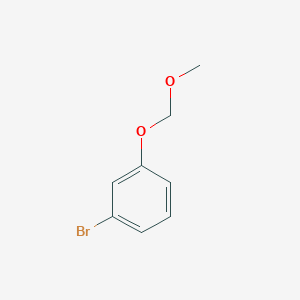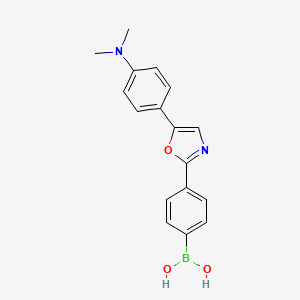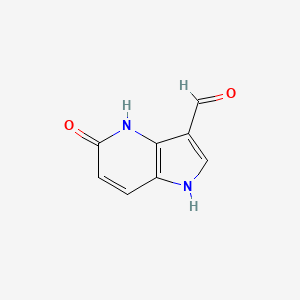
5-Hydroxy-4-azaindole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic aldehydes can be complex, involving multiple steps and various reagents. In the first paper, a novel synthesis method for 3,5-disubstituted-4-aminothiophene-2-carbaldehyde is described, which involves a domino reaction between vinyl azides and 1,4-dithiane-2,5-diol. This method is noted for its efficiency and eco-friendliness, suggesting that similar methods could potentially be applied to the synthesis of 5-Hydroxy-4-azaindole-3-carbaldehyde .
Molecular Structure Analysis
While the molecular structure of 5-Hydroxy-4-azaindole-3-carbaldehyde is not directly analyzed in the papers, the structure of related compounds, such as the 4-hydroxypipecolic acid derivatives mentioned in the second paper, involves a bicyclic beta-lactam structure. These structures are synthesized from a common precursor, 3-azido-4-oxoazetidine-2-carbaldehyde, which suggests that the molecular structure of 5-Hydroxy-4-azaindole-3-carbaldehyde could also be complex and might involve multiple ring systems .
Chemical Reactions Analysis
The papers do not provide specific reactions for 5-Hydroxy-4-azaindole-3-carbaldehyde, but they do describe reactions for similar compounds. For instance, the synthesis of 4-hydroxypipecolic acid derivatives involves intramolecular reductive amination or allenic hydroamination reactions. These reactions are highly stereocontrolled and regioselective, which could be relevant when considering the chemical reactions that 5-Hydroxy-4-azaindole-3-carbaldehyde might undergo .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Bioactive Marker and Pathophysiological Processes
5-Hydroxy-4-azaindole-3-carbaldehyde is structurally related to 4-hydroxynonenal (HNE), a bioactive marker extensively studied for its involvement in pathophysiological processes. HNE has evolved from being recognized merely as a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a causative agent in several diseases, including Alzheimer's. It's also considered a growth-modulating factor and a signaling molecule, highlighting its significance in linking genomics and proteomics (Žarković, 2003).
Kinase Inhibitors and Drug Discovery
Azaindole derivatives, such as 5-Hydroxy-4-azaindole-3-carbaldehyde, play a crucial role in the realm of kinase inhibitors, contributing significantly to drug discovery and innovation. The variety of protein kinases targeted and the emergence of molecules from medicinal chemistry and Fragment-Based Drug Discovery (FBDD) programs underline the versatility of azaindole derivatives. The insights from X-ray crystallography data for these compounds offer valuable structural information for designing more potent and selective inhibitors (Mérour et al., 2014).
Biomolecule Immobilization and Cell Colonization
The compound's aldehyde group can be pivotal in fabricating polymeric surfaces and thin plasma polymer coatings containing reactive chemical groups. These groups are instrumental for the covalent immobilization of biomolecules or polymers that facilitate bio-specific interfacial responses. This characteristic makes 5-Hydroxy-4-azaindole-3-carbaldehyde relevant in various bio-interface applications, including cell colonization assays and protein immobilization onto surfaces, showing its potential in biomedical engineering and cell biology (Siow et al., 2006).
Pyrrolopyridine Derivatives and Therapeutic Effects
The structural similarity of 5-Hydroxy-4-azaindole-3-carbaldehyde to pyrrolopyridine or azaindoles, which are known as biologically-active molecules, primarily anticancer agents, highlights its potential in therapeutic applications. The mimicking of the purine ring of the ATP molecule by the pyrrolopyridine scaffold allows these derivatives to act as kinase inhibitors, treating cancer and other diseases (El-Gamal & Anbar, 2017).
Zukünftige Richtungen
The future directions for the use of 5-Hydroxy-4-azaindole-3-carbaldehyde could involve its incorporation into bioactive molecules, especially at the later stages of synthesis, to reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization . This compound represents a novel class of nitrogen heterocyclic compound with potential applications in various fields of research.
Eigenschaften
IUPAC Name |
5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNMCDFZDRNVMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1NC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440280 |
Source


|
| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-4-azaindole-3-carbaldehyde | |
CAS RN |
1027068-77-4 |
Source


|
| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

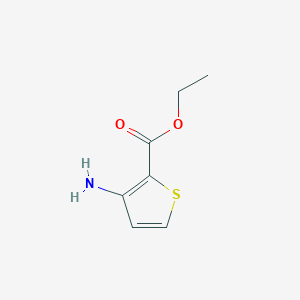
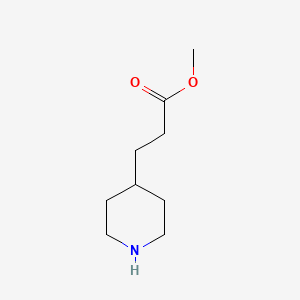

![[1-(2-Phenylethyl)piperidin-4-yl]methanol](/img/structure/B1336640.png)
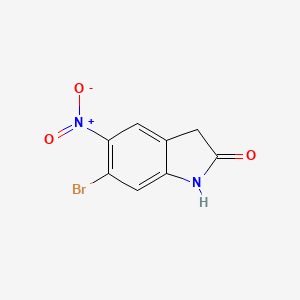
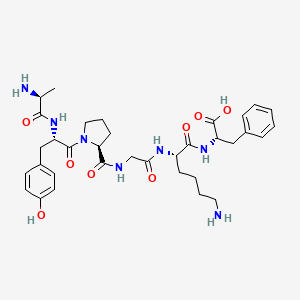
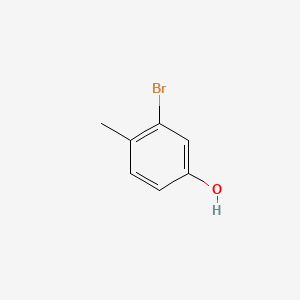
![[(2R,3S,4R,5R,6R)-5-Acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B1336653.png)
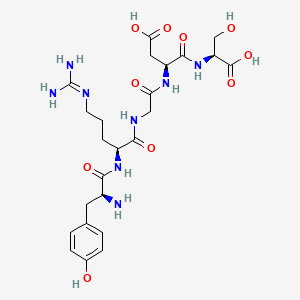
![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)
